molecular formula C16H22O10S B1148347 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside CAS No. 130796-15-5

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside

Cat. No.: B1148347
CAS No.: 130796-15-5
M. Wt: 406.406
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside is a useful research compound. Its molecular formula is C16H22O10S and its molecular weight is 406.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modifications and Biological Activities

Derivatized D-glucans, such as 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside, have been explored for their technological properties and biological activities. Chemical modifications, including acetylation, enhance solubility and, consequently, the biological activities of these compounds, offering potential as anticoagulants, antitumors, antioxidants, and antivirals. The enhanced biological activities post-chemical modifications suggest a significant role in biotechnology, possibly aiding in the prevention and treatment of various human diseases and clinical complications (Kagimura et al., 2015).

Acyltransferase-3 Proteins and Bacterial Cell Surface Modification

The acylation of sugars, including through acetylation, is a common mechanism in bacteria that uses simple chemical modifications to confer beneficial traits. Acyltransferase-3 (AT3) proteins in bacteria are linked to the acylation of extracytoplasmic sugar-containing structures, influencing host colonization, environmental survival, and the modification of biotechnologically relevant polysaccharides and drugs. Understanding the functions of bacterial AT3 proteins, which involve a plethora of systems critical to bacterial function, can provide insights into novel targets for antimicrobial development (Pearson et al., 2022).

Enzymatic Mechanisms and Substrate Specificity

This compound, as part of the UDP-sugar 4-epimerase (GalE) group, plays a role in various metabolic pathways. GalE and related enzymes display unique enzymologic, chemical, and stereochemical properties, such as irreversible binding of cofactor NAD and nucleotide-induced activation of this cofactor. These enzymes are active on various UDP-sugars, showing substrate promiscuity/selectivity crucial in drug and vaccine design, antibiotic, and probiotic development. This suggests the potential for this compound in therapeutic applications and biotechnological advancements (Beerens et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside involves the protection of the hydroxyl groups on the galactose ring, followed by the introduction of the thioacetyl group at the anomeric carbon. The final step involves the acetylation of the thiol group.", "Starting Materials": [ "D-galactose", "Acetic anhydride", "Thioacetic acid", "Pyridine", "Methanol", "Sodium bicarbonate", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Protection of hydroxyl groups on D-galactose using acetic anhydride and pyridine to form 2,3,4,6-tetra-O-acetyl-D-galactopyranoside", "Step 2: Introduction of thioacetyl group at the anomeric carbon using thioacetic acid and sodium bicarbonate to form 2,3,4,6-tetra-O-acetyl-1-S-acetyl-thio-D-galactopyranoside", "Step 3: Acetylation of the thiol group using chloroacetyl chloride and methanol to form 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside" ] }

CAS No.

130796-15-5

Molecular Formula

C16H22O10S

Molecular Weight

406.406

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.